molecular formula C5H7NO2S B103931 Methyl 3-isothiocyanatopropionate CAS No. 18967-35-6

Methyl 3-isothiocyanatopropionate

Cat. No. B103931
CAS RN: 18967-35-6
M. Wt: 145.18 g/mol
InChI Key: VLIJIUDWAKBKSO-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanatopropionate is a chemical compound that is related to various research areas, including the synthesis of heterocyclic compounds, the study of chemical reactions involving isothiocyanates, and the investigation of their physical and chemical properties. Although the provided papers do not directly discuss methyl 3-isothiocyanatopropionate, they do provide insights into related compounds and reactions that can help us understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related isothiocyanate compounds involves reactions with dianions derived from cyclic thioureas, leading to products such as 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Additionally, the in situ generation of methyl acrylate from dimethyl 3,3'-dithiodipropionate in a basic medium has been applied to the alkylation of heterocycles, indicating a method that could potentially be adapted for the synthesis of methyl 3-isothiocyanatopropionate .

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be characterized using various spectroscopic techniques. For instance, a series of thioureas were synthesized and characterized by FT-IR, Raman, NMR, mass spectrometry, and elemental analyses . X-ray single crystal diffraction was used to determine structural and conformational properties, which are crucial for understanding the behavior of isothiocyanates .

Chemical Reactions Analysis

Isothiocyanates participate in a variety of chemical reactions. For example, the metabolism of 3-methylthiopropionate, a related compound, in rat liver homogenates involves the formation of intermediates such as methanethiol and hydrogen sulfide . The synthesis of heterocyclic compounds from isothiocyanates has been demonstrated, with phenyl isothiocyanate reacting with active methylene compounds to form polyfunctionally substituted pyridines . These studies provide a basis for understanding the reactivity of methyl 3-isothiocyanatopropionate.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate compounds can be inferred from their reactivity and the products formed during their reactions. The metabolism study of 3-methylthiopropionate suggests that isothiocyanate derivatives may form volatile and potentially toxic compounds such as methanethiol and hydrogen sulfide . The synthesis of thiocarbonyl and heterocyclic compounds from 2-methylene-1,3-dithietanes indicates that isothiocyanates can undergo ring-opening reactions with nucleophiles, leading to a variety of products .

Scientific Research Applications

Photodissociation in Atmosphere

Methyl 3-isothiocyanatopropionate, under the variation methyl isothiocyanate (MITC), is primarily used as an agricultural fumigant. Its photodissociation in the atmosphere is a significant process, converting it into methyl isocyanide and atomic sulfur, primarily driven by sunlight. This photodissociation represents an effective pathway for atmospheric removal of MITC post-application (Alvarez & Moore, 1994).

Biodegradation in Soil

The degradation of MITC in soil involves both chemical and biological processes. Specifically, microbial populations in soil have adapted to degrade MITC, targeting the isothiocyanate functional group. Such microbial activity plays a crucial role in the biodegradation of MITC following its application as a fumigant (Dungan & Yates, 2003).

Temperature and Moisture Effects on Degradation

The degradation rates of MITC in soil are significantly influenced by environmental conditions, particularly temperature and moisture. Higher temperatures can increase the degradation rate, but this effect varies based on the specific characteristics of the soil, including its organic matter content. Additionally, soil moisture content has a complex impact on MITC degradation, enhancing it in some conditions while reducing it in others (Gan et al., 1999).

Enhanced Degradation with Organic Amendments

Incorporating organic amendments into soil can significantly accelerate the degradation of MITC. This process is controlled by both chemical and biological mechanisms, pointing to the importance of soil management practices in influencing the fate of MITC after its application as a fumigant (Dungan et al., 2003).

Environmental Monitoring and Mitigation

Monitoring of MITC in agricultural areas with intensive use of soil fumigants is crucial to understand its environmental impact. This involves measuring concentrations in the air and understanding the emission rates, especially during periods of high application. Such monitoring helps in assessing the potential risks associated with its use and in developing strategies for mitigating its environmental footprint (Van Den Berg et al., 1994).

properties

IUPAC Name

methyl 3-isothiocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIJIUDWAKBKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172377
Record name Methyl 3-isothiocyanatopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isothiocyanatopropionate

CAS RN

18967-35-6
Record name Methyl 3-isothiocyanatopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-isothiocyanatopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-isothiocyanatopropanoate
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Synthesis routes and methods I

Procedure details

To β-alanine methyl esterhydrochloric acid salt suspended in methylene chloride (60 mL) was added triethylamine (10.87 g, 107.4 mmol). The reaction mixture was cooled downed to -15° C. before adding carbon disulfide (4.1 g, 53.8 mmol) dissolved in chloromethane (30 mL) dropwise over 25 minutes. The reaction was warmed to 10° C. and stirred for 10 minutes. before lowering the temperature to 0° C. and adding ethyl chloroformate (5.83 g, 53.7 mmol) dissolved in chloromethane (5 mL) dropwise over 15 minutes. The temperature was increased to room temperature and stirred for 20 minutes before lowering to 0° C. Triethylamine (5.43 g, 53.7 mmol) was then added. The temperature was increased to room temperature and then stirred for 30 minutes. The reaction mixture was washed with water (50 mL), 1N hydrochloric acid (50 mL), 5% sodium bicarbonate and water (50 mL), dried over magnesium sulfate, filtered and concentrated under vacuo to give 7.3 g. of crude product. Flash chromatography (ethyl acetate/hexane, 1:4) afforded the desired product (4.03 g, 52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
5.83 g
Type
reactant
Reaction Step Four
Quantity
5.43 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
52%

Synthesis routes and methods II

Procedure details

1,256 ml of triethylamine was added to a solution of 603.6 g of β-alaninemethylester sulfate in 1.5 liter of methyl alcohol under cooling with ice. 235 ml of carbon disulfide was added dropwise to the system at a temperature of 10° C. or lower. After the dropwise addition, the system was then stirred at a temperature of 10° C. or lower for 1 hour. 288 ml of ethyl chloroformate was added dropwise to the system at a temperature of 5° C. or lower. The system was then stirred for 2 hours. After the reaction, the reaction solution was then subjected to separation with ethyl acetate and water. The ethyl acetate phase thus extracted was dried with magnesium sulfate, and then filtered off. Ethyl acetate was then distilled off from the system under reduced pressure to obtain 389.1 g (yield: 89.3%) of the desired substance in the form of oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
603.6 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Li, A Devaux, Z Popović, L De Cola… - … and mesoporous materials, 2006 - Elsevier
… These were afterwards reacted with the thiourea group of methyl-3-isothiocyanatopropionate. The success of the reaction was tested by means of vibrational spectroscopy, optical …
Number of citations: 26 www.sciencedirect.com
A Prawan, CLL Saw, TO Khor, YS Keum, S Yu… - Chemico-biological …, 2009 - Elsevier
… Among the ITC analogs, tetrahydrofurfuryl isothiocyanate, methyl-3-isothiocyanatopropionate, 3-morpholinopropyl isothiocyanate and 3,4-methyelendioxybenzyl isothiocyanate showed …
Number of citations: 98 www.sciencedirect.com
ZA Savel'eva, SA Popov, LA Glinskaya… - Russian Journal of …, 2004 - Springer
… Methyl 3-isothiocyanatopropionate was synthesized by the reaction of methyl ester of β-… with pyrazoles Pz1 and Pz2 by methyl 3-isothiocyanatopropionate similar to the procedure [5] …
Number of citations: 1 link.springer.com
A Prawan, YS Keum, TO Khor, S Yu, S Nair, W Li… - Pharmaceutical …, 2008 - Springer
Purpose Isothiocyanates (ITCs), existing abundantly in cruciferous vegetables, is one class of promising dietary cancer chemopreventive agents that possess strong cancer protective …
Number of citations: 81 link.springer.com
G Calzaferri, K Lutkouskaya - Photochemical & photobiological …, 2008 - pubs.rsc.org
… an amino group into a carboxyester group at the channel entrance: (1) The amino groups located at the channel entrances are reacted with methyl-3-isothiocyanatopropionate. (2) The …
Number of citations: 173 pubs.rsc.org
G Calzaferri - Dyes and Photoactive Molecules in Microporous …, 2020 - Springer
… (c) The amino group is reacted with methyl-3-isothiocyanatopropionate, resulting in carboxyester groups which can be used, eg, for reacting with DNA [88]. (d) Reaction principle used …
Number of citations: 6 link.springer.com

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